2,5-Dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2,5-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound features a tetrahydroisoquinoline core with two methyl groups attached at the 2 and 5 positions, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form the tetrahydroisoquinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Acidic or basic conditions may be employed depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and other heterocyclic compounds .
Scientific Research Applications
2,5-Dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a similar core structure but without the methyl substitutions.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a single methyl group at the 2 position.
5-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a single methyl group at the 5 position.
Uniqueness
2,5-Dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of two methyl groups, which can significantly alter its chemical properties and biological activities compared to its mono-methylated or non-methylated counterparts . These modifications can enhance its stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2,5-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H15N/c1-9-4-3-5-10-8-12(2)7-6-11(9)10/h3-5H,6-8H2,1-2H3 |
InChI Key |
GNBKSTAJCIOSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN(CC2=CC=C1)C |
Origin of Product |
United States |
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